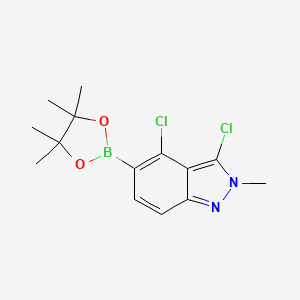

3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

説明

3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS: 2375917-60-3) is a boronate ester-functionalized indazole derivative. Its structure features a 2H-indazole core substituted with chlorine atoms at positions 3 and 4, a methyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4. The compound is classified as a heterocyclic building block, commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or organic electronic materials . Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

特性

分子式 |

C14H17BCl2N2O2 |

|---|---|

分子量 |

327.0 g/mol |

IUPAC名 |

3,4-dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C14H17BCl2N2O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9-10(11(8)16)12(17)19(5)18-9/h6-7H,1-5H3 |

InChIキー |

GNQBSBMKGWNJLI-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(N(N=C3C=C2)C)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:

Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions might target the chlorine atoms or the indazole core.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorine atoms or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted indazoles or boronate esters.

科学的研究の応用

Medicinal Chemistry: As a scaffold for drug development, particularly in targeting kinases or other enzymes.

Materials Science: As a building block for the synthesis of polymers or other advanced materials.

Biology: As a probe for studying biological pathways or as a potential therapeutic agent.

作用機序

The mechanism of action would depend on the specific application but could involve:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Indazole Derivatives

The following table summarizes key indazole-based boronate esters with structural similarities:

Key Observations :

- Chlorine vs. However, chlorine’s bulkiness may reduce solubility .

- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance near the indazole nitrogen, which could influence binding in catalytic processes or molecular packing .

- Boron Placement : Boronate ester placement at position 5 (target compound) versus 4 or 7 (analogs) alters conjugation and electronic effects in the aromatic system .

Suzuki-Miyaura Cross-Coupling

Boronate esters are pivotal in Suzuki reactions for C–C bond formation. The target compound’s dichloro-substituted indazole core may direct coupling to specific positions, enabling access to polyhalogenated biaryl systems. Comparatively, methoxy or fluorine substituents (e.g., ) offer milder electronic effects, favoring coupling in electron-rich environments .

Photovoltaic and Material Science

highlights boronate esters in π-conjugated systems for organic photovoltaics. The dichloro substitution in the target compound could reduce HOMO-LUMO gaps compared to methoxy analogs, enhancing charge transport properties .

Structural and Crystallographic Insights

- Crystal Packing : Analogous compounds (e.g., ) exhibit isostructural triclinic packing with P̄1 symmetry. The target compound’s dichloro groups may disrupt planar conformations, leading to distinct packing motifs .

- Characterization Tools : Structures of similar compounds were resolved using SHELX and OLEX2, emphasizing the role of crystallography in understanding substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。